1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloro-dimethylphenoxy group attached to an ethylpiperazine moiety, with an oxalate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid typically involves the reaction of 4-chloro-2,3-dimethylphenol with 2-chloroethylamine to form the intermediate 1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]amine. This intermediate is then reacted with 4-ethylpiperazine under appropriate conditions to yield the desired product. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dechlorinated or reduced amine derivatives.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-dimethylphenoxy group may interact with hydrophobic pockets, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperazine oxalate
- 1-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-3,5-dimethylpiperidine oxalate
Comparison
Compared to similar compounds, 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is unique due to the specific positioning of the chloro and dimethyl groups on the phenoxy ring, as well as the presence of the ethyl group on the piperazine moiety
Properties
IUPAC Name |
1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O.C2H2O4/c1-4-18-7-9-19(10-8-18)11-12-20-16-6-5-15(17)13(2)14(16)3;3-1(4)2(5)6/h5-6H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNSSFHAVOCHTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=C(C(=C(C=C2)Cl)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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